molecular formula C23H30N2O4 B12180129 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol

Cat. No.: B12180129
M. Wt: 398.5 g/mol
InChI Key: JUCJMPNFIKVJKG-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzodioxole ring, a piperazine ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with diethylene glycol.

    Coupling of Benzodioxole and Piperazine: The benzodioxole ring is then coupled with the piperazine ring using a suitable linker, such as a halomethyl derivative.

    Introduction of the Dimethylphenoxy Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzodioxol-5-ylmethyl)piperazine: Lacks the dimethylphenoxy group.

    3-(2,5-Dimethylphenoxy)propan-2-ol: Lacks the piperazine and benzodioxole rings.

    1-(4-Benzodioxol-5-ylmethyl)piperazin-1-yl]propan-2-ol: Lacks the dimethylphenoxy group.

Uniqueness

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzodioxole and dimethylphenoxy groups, along with the piperazine ring, allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C23H30N2O4/c1-17-3-4-18(2)22(11-17)27-15-20(26)14-25-9-7-24(8-10-25)13-19-5-6-21-23(12-19)29-16-28-21/h3-6,11-12,20,26H,7-10,13-16H2,1-2H3

InChI Key

JUCJMPNFIKVJKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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